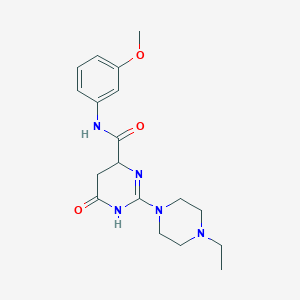![molecular formula C15H20FNO B5348854 1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone](/img/structure/B5348854.png)
1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone, commonly known as FPB, is a synthetic compound that has been widely used in scientific research studies. It belongs to the class of arylalkyl ketones and has shown a significant impact on various biological systems. The compound has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用机制
FPB exerts its biological effects through various mechanisms. The compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes. FPB also inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Moreover, the compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
FPB has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. FPB has also been shown to decrease the levels of pro-inflammatory cytokines, which can reduce inflammation and oxidative stress. Moreover, the compound has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
实验室实验的优点和局限性
FPB has several advantages for lab experiments. The compound is easy to synthesize and purify, and its purity can be increased through recrystallization. FPB is also stable and can be stored for long periods without degradation. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
未来方向
FPB has shown promising results in various scientific research studies, and there are several future directions that can be explored. One area of research is the development of FPB derivatives that can have improved pharmacological properties. Another area of research is the investigation of the compound's potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Furthermore, the compound's mechanism of action and its effects on different biological systems can be studied further to gain a better understanding of its potential therapeutic applications.
Conclusion:
In conclusion, 1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone is a synthetic compound that has shown promising results in various scientific research studies. The compound has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively. FPB has potential therapeutic applications in various diseases, including Alzheimer's disease and cancer. However, further research is needed to explore the compound's potential therapeutic applications and its mechanism of action.
合成方法
FPB can be synthesized through various methods, and the most common method involves the reaction of 3-fluoro-4-(1-piperidinyl) benzaldehyde with 1-butanone in the presence of a reducing agent such as sodium borohydride. The reaction leads to the formation of 1-[3-fluoro-4-(1-piperidinyl)phenyl]-1-butanone. The purity of the compound can be increased through recrystallization.
科学研究应用
FPB has been widely used in scientific research studies due to its potential therapeutic applications. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which play a crucial role in the pathogenesis of Alzheimer's disease. FPB has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Furthermore, the compound has been studied for its potential anticancer properties.
属性
IUPAC Name |
1-(3-fluoro-4-piperidin-1-ylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c1-2-6-15(18)12-7-8-14(13(16)11-12)17-9-4-3-5-10-17/h7-8,11H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYJLAVAELCLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-4-(4-morpholinylmethyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5348771.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5348779.png)
![3-[5-(3,4-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348783.png)
![5-bromo-2-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5348787.png)

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5348801.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348808.png)
![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)

![methyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5348841.png)
![2-(methylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5348842.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348847.png)
![3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5348861.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5348867.png)